1-Kestose
Overview
Description
1-Kestose is a trisaccharide belonging to the fructooligosaccharides (FOS) group, consisting of one glucose and two fructose molecules. It is recognized for its prebiotic effects, promoting the growth of beneficial gut microbiota such as Bifidobacterium spp. and impacting the host metabolism positively . Kestoses, including 1-kestose, are found in many plants, and their physiological effects are similar to other FOS, with notable effects in promoting the growth of probiotics . 1-Kestose is not hydrolyzed by gastrointestinal enzymes but is fermented by the gut microbiota, influencing glucose metabolism and potentially offering a preventative strategy for controlling glucose metabolism in type 2 diabetes .
Synthesis Analysis
The production of 1-kestose can be achieved through enzymatic biosynthesis and microbial fermentation. β-Fructofuranosidase is the primary enzyme used for the production of kestoses due to its wide range of microbial sources . Additionally, certain fungi, such as Scopulariopsis brevicaulis, have been identified as capable of producing 1-kestose under optimal fermentation conditions . Phytophthora parasitica var. nicotianae has also been shown to synthesize kestoses in culture filtrates .
Molecular Structure Analysis
1-Kestose is composed of a fructose molecule and a sucrose molecule linked by β-(2,1) or β-(2,6) linkage. The smallest fructooligosaccharides, kestoses, include 1-kestose, 6-kestose, and neokestose . The labeling pattern of the sugar moieties of 1-kestose after in vivo pulse labeling with CO2 differs from that after in vitro labeling with sucrose, suggesting enzymatic transfer of fructosyl residues .
Chemical Reactions Analysis
1-Kestose participates in enzymatic reactions involving the transfer of fructosyl residues. In wheat leaves, there is evidence of enzymatic transfer of the terminal fructosyl residue from 1-kestose to sucrose . The synthesis of kestoses by Phytophthora parasitica var. nicotianae involves the utilization of sucrose and the formation of trisaccharides .
Physical and Chemical Properties Analysis
1-Kestose is a non-digestible oligosaccharide that is fermented in the ceca and colon to promote the growth of bifidobacteria. The threshold dose of dietary 1-kestose to induce significant bifidogenic activity in rats was determined to be 0.3% by weight in the diet . The transport of 1-kestose across the tonoplast of Jerusalem artichoke tubers has been investigated, indicating that 1-kestose is not taken up by vesicles energized by a pH jump or in the presence of ATP, suggesting that 1-kestose is synthesized in the cytosol and not transported to the vacuole . The physical properties of 1-kestose, such as melting point, have been determined through crystallization and recrystallization from fungal culture broths .
Scientific Research Applications
Impact on Gut Microbiota and Metabolic Health
- Cecal Microbiota Composition Alteration in Rats : Feeding 1-kestose to rats resulted in changes in the cecal microbiota, such as an increase in Bifidobacterium spp., and a significant increase in cecal butyrate. This suggests 1-kestose's potential as a prebiotic for improving host metabolism (Tochio et al., 2016).
- Threshold Dose for Bifidogenic Activity : A study found that a minimum dietary 1-kestose dose of 0.3% by weight was needed to induce significant bifidogenic activity in rats, demonstrating its potential for modulating gut microbiota (Watanabe et al., 2019).
- Mitigating Glucose Metabolism Deterioration in Diabetic Rats : Supplementing 1-kestose in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, showed suppression of diabetes development, possibly through improved glucose tolerance and changes in the gut microbiota (Watanabe et al., 2020).
Prebiotic Applications in Various Species
- Effects on Cat Intestinal Microbiota : Ingestion of 1-kestose in cats led to an increase in bifidobacteria and butyrate-producing bacteria, suggesting its potential as a new generation prebiotic (Shinohara et al., 2020).
- Immune Response Modulation in Dogs : Dietary 1-kestose supplementation in dogs modified their intestinal microbiota and potentially enhanced their immune system, indicating its use as a prebiotic material for dogs (Tochio et al., 2020).
Other Applications
- Activation of Antioxidative Enzymes : A study demonstrated that a 1-Kestose-rich diet increased mRNA and enzymatic activity levels of glutathione-S-transferase (GST) in mouse liver, suggesting its potential in enhancing antioxidative activity (Tochio et al., 2019).
- Clinical Efficacy in Atopic Dermatitis : An open pilot study on children with atopic dermatitis showed that oral administration of 1-kestose significantly decreased symptoms, suggesting its potential therapeutic application (Kadota et al., 2022).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYEUIPHLMNNF-OESPXIITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Kestose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Kestose | |
CAS RN |
470-69-9, 12505-31-6 | |
Record name | 1-Kestose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Kestose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-D-Fructosylsucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-KESTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Kestose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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